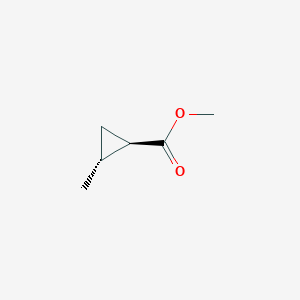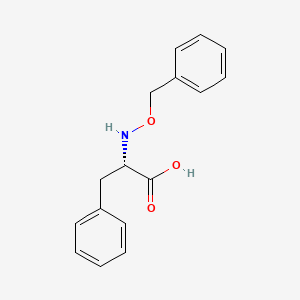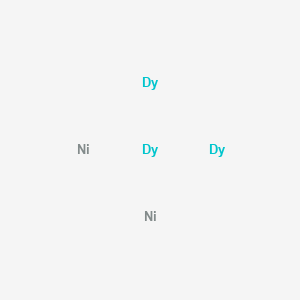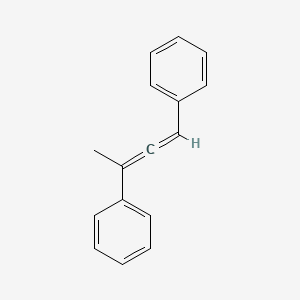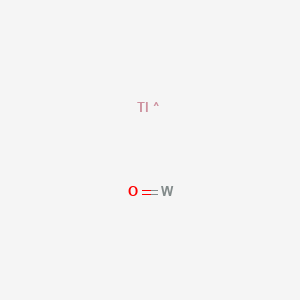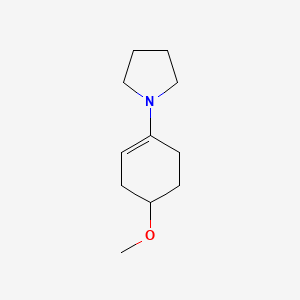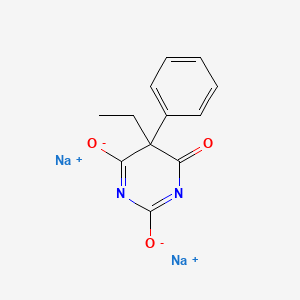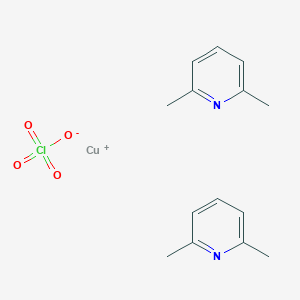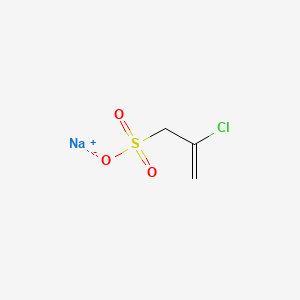![molecular formula C16H18O2 B14638587 1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol CAS No. 56855-76-6](/img/structure/B14638587.png)
1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol is an organic compound that features a biphenyl group attached to a butanol moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol typically involves the reaction of 2-biphenylol with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-biphenylol attacks the electrophilic carbon of 2-bromobutane, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-one.
Reduction: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butane.
Substitution: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butyl halides.
Wissenschaftliche Forschungsanwendungen
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Biphenylol: Shares the biphenyl core but lacks the butanol moiety.
1-Butanol: Contains the butanol moiety but lacks the biphenyl group.
1-[([1,1’-Biphenyl]-2-yl)oxy]ethanol: Similar structure but with a shorter carbon chain.
Uniqueness
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol is unique due to the combination of the biphenyl and butanol groups, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
56855-76-6 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1-(2-phenylphenoxy)butan-2-ol |
InChI |
InChI=1S/C16H18O2/c1-2-14(17)12-18-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17H,2,12H2,1H3 |
InChI-Schlüssel |
ISZGFYVMHSRARL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


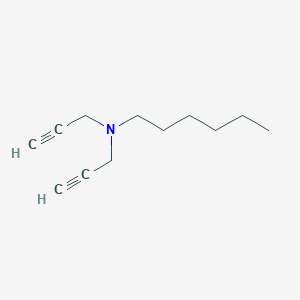
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
